2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid 2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17538565
InChI: InChI=1S/C11H21NO5/c1-7(16-5)6-8(9(13)14)12-10(15)17-11(2,3)4/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)
SMILES:
Molecular Formula: C11H21NO5
Molecular Weight: 247.29 g/mol

2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid

CAS No.:

Cat. No.: VC17538565

Molecular Formula: C11H21NO5

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid -

Specification

Molecular Formula C11H21NO5
Molecular Weight 247.29 g/mol
IUPAC Name 4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Standard InChI InChI=1S/C11H21NO5/c1-7(16-5)6-8(9(13)14)12-10(15)17-11(2,3)4/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)
Standard InChI Key HMXILZUFGLSQNJ-UHFFFAOYSA-N
Canonical SMILES CC(CC(C(=O)O)NC(=O)OC(C)(C)C)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name for this compound is 5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, reflecting its structural components:

  • A pentanoic acid backbone (five-carbon chain with a carboxylic acid terminus).

  • A Boc-protected amino group at the second carbon.

  • A methoxy (-OCH₃) group at the fourth carbon.

Its molecular formula is C₁₁H₂₁NO₅, with a molecular weight of 247.29 g/mol . The Boc group (tert-butoxycarbonyl) serves as a temporary protective moiety for amines during peptide synthesis, preventing unwanted side reactions .

Stereochemical Considerations

While the compound can exist in enantiomeric forms (D- and L-), most synthetic protocols focus on racemic mixtures unless chiral catalysts or resolved starting materials are employed. For instance, iron-based catalysts like (R,R)-FeBIP have been shown to induce high enantioselectivity (up to 98% ee) in analogous Boc-protected amino acid syntheses .

Synthesis and Optimization

General Synthetic Route

The synthesis of Boc-protected amino acids typically involves coupling a carboxylic acid derivative with tert-butyl hydroxycarbamate under activation by reagents such as dicyclohexylcarbodiimide (DCC). For example:

2-(4-(Methylthio)phenyl)acetic acid+tert-butyl hydroxycarbamateDCCtert-Butyl (2-(4-(methylthio)phenyl)acetoxy)carbamate\text{2-(4-(Methylthio)phenyl)acetic acid} + \text{tert-butyl hydroxycarbamate} \xrightarrow{\text{DCC}} \text{tert-Butyl (2-(4-(methylthio)phenyl)acetoxy)carbamate}

This method yielded a 93% isolated product . Adapting this approach, 4-methoxypentanoic acid could be coupled with tert-butyl hydroxycarbamate to generate the target compound.

Reaction Conditions and Catalysis

Key parameters influencing yield and enantiopurity include:

  • Catalyst: Iron complexes like (R,R)-FeBIPF₂ enhance stereocontrol, achieving >90% ee in 1,3-nitrogen migrations .

  • Solvent: Mixed solvents such as 1,2-dichlorobenzene (DCB)/CHCl₃ (1:1) improve reactivity at low temperatures (–50°C) .

  • Base: 2,2,6,6-Tetramethylpiperidine (TMP, 0.5–2.0 equiv) facilitates deprotonation and intermediates stabilization .

Table 1: Representative Catalytic Performance for Boc-Protected Amino Acid Synthesis

EntryCatalystYield (%)ee (%)
1(R,R)-FeBIP9890
7(R,R)-FeBIPF₂8592

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR: Protons adjacent to the Boc group (δ = 1.47 ppm, singlet) and methoxy substituent (δ = 3.3–3.7 ppm) are diagnostic .

  • ¹³C NMR: Key signals include the carbonyl carbons (δ = 169–171 ppm) and quaternary Boc carbon (δ = 83–84 ppm) .

  • HRMS: Molecular ion peaks ([M + Na]⁺) align with theoretical values (e.g., m/z 270.12 for C₁₁H₂₁NO₅Na) .

Stability and Reactivity

The Boc group is stable under acidic and neutral conditions but cleaved selectively with trifluoroacetic acid (TFA). The methoxy ether is resistant to hydrolysis under basic conditions, making the compound suitable for further functionalization .

Applications in Organic Synthesis

Peptide Chemistry

As a protected amino acid, this compound serves as a building block for solid-phase peptide synthesis (SPPS). Its methoxy group can act as a handle for post-synthetic modifications, such as oxidation to ketones or cross-coupling reactions .

Pharmaceutical Intermediates

Analogous Boc-protected amino acids are precursors to protease inhibitors and integrin antagonists. For example, lamifiban and sibrafiban—antithrombotic agents—incorporate similar structural motifs .

Recent Advances and Research Directions

Catalytic Asymmetric Synthesis

Recent work on iron-catalyzed 1,3-nitrogen migrations highlights pathways to enantiopure Boc-amino acids. Optimizing ligand architecture (e.g., benzimidazole substituents) improves both yield and stereoselectivity .

Computational Modeling

Density functional theory (DFT) studies predict transition states for nitrogen migration, guiding catalyst design. For instance, electron-withdrawing groups on benzimidazole ligands increase electrophilicity at the metal center, accelerating migratory insertion .

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